

Cell line sensitivity differences to TNO155 treatment

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Compound of Interest

Compound Name: TNO211
Cat. No.: B12388713

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Technical Support Center: TNO155 Treatment

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing TNO155, a SHP2 inhibitor, in preclinical studies. It includes frequently asked questions and troubleshooting guides to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is TNO155 and what is its primary mechanism of action?

TNO155 is a selective, allosteric, and orally active inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).^{[1][2][3][4]} SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of receptor tyrosine kinases (RTKs).^{[3][4][5]} By inhibiting SHP2, TNO155 blocks the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers and promotes cell proliferation and survival.^{[1][2][5][6]}

Q2: Which cancer cell lines are sensitive to TNO155 treatment?

Sensitivity to TNO155 varies across different cancer cell lines and is often context-dependent. Generally, cell lines with mutations that lead to the activation of the RTK-RAS-MAPK pathway are more likely to be sensitive.

- EGFR-mutant Non-Small Cell Lung Cancer (NSCLC): A subset of EGFR-mutant NSCLC cell lines, such as NCI-H3255, HCC827, and PC9, have shown sensitivity to TNO155.[7]
- ALK-mutant Neuroblastoma: Neuroblastoma cell lines with ALK mutations are more sensitive to TNO155 compared to ALK wild-type cells.[6][8][9][10]
- KRAS G12C mutant cancers: While TNO155 has limited efficacy as a monotherapy, it shows strong synergistic effects when combined with KRAS G12C inhibitors in lung and colorectal cancer cell lines.[5][11][12]

Q3: What are the known mechanisms of resistance to TNO155?

Resistance to TNO155 can be intrinsic or acquired.

- Intrinsic Resistance:
 - NRAS mutations: Cell lines with NRAS mutations, such as CHP-212 and SK-N-AS in neuroblastoma, have demonstrated insensitivity to TNO155.[6]
 - Low SHP2 Expression: Cells with relatively lower expression of SHP2 may be less sensitive to its inhibition.[6]
 - Lack of dependency on KRAS signaling: Some cancer cell lines may not be solely dependent on the KRAS signaling pathway for their survival and proliferation.[12]
- Acquired Resistance:
 - Feedback Reactivation of MAPK Pathway: Cancer cells can develop resistance by reactivating the MAPK pathway through alternative signaling routes.[5][13][14] TNO155 is often used in combination with other targeted therapies to overcome this feedback reactivation.[5][11][12]

- Alterations in Downstream Signaling: Mutations or alterations in proteins downstream of SHP2 in the MAPK pathway can also lead to resistance.[14]

Q4: In which combination therapies has TNO155 shown promise?

TNO155 has demonstrated synergistic effects in combination with various targeted therapies:

- EGFR Inhibitors: In EGFR-mutant lung cancer models, combining TNO155 with EGFR inhibitors like nazartinib or osimertinib leads to sustained ERK inhibition and enhanced efficacy.[5][11]
- ALK Inhibitors: In ALK-driven neuroblastoma, TNO155 in combination with ALK inhibitors (crizotinib, ceritinib, or lorlatinib) synergistically reduces cell growth and overcomes resistance.[6][8][9][10]
- KRAS G12C Inhibitors: TNO155 enhances the efficacy of KRAS G12C inhibitors by blocking the feedback activation of wild-type KRAS or other RAS isoforms.[5][11][12]
- BRAF/MEK Inhibitors: In BRAF V600E colorectal cancer, TNO155 can overcome intrinsic resistance to BRAF and MEK inhibitors by blocking EGFR-mediated feedback reactivation of the MAPK pathway.[5][11]
- CDK4/6 Inhibitors: Combination with CDK4/6 inhibitors like ribociclib has shown benefit in lung and colorectal cancer models.[5][11]
- Immune Checkpoint Inhibitors: TNO155 can inhibit RAS activation by CSF1R, which is important for the maturation of immunosuppressive tumor-associated macrophages, suggesting potential for combination with anti-PD-1 antibodies.[5][11]

Troubleshooting Guides

Problem 1: High variability in cell viability assay results.

Possible Causes & Solutions:

- Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Calibrate your pipettes and use a consistent technique for dispensing cells into each well. A cell counter can help ensure accurate seeding density.[15]

- **Edge Effects in Multi-well Plates:** The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media without cells.
- **Cell Clumping:** Clumps of cells can lead to uneven drug exposure and inaccurate viability readings. Ensure complete dissociation of cells during subculturing and before seeding.
- **Inappropriate Assay Endpoint:** The timing of the viability measurement is critical. If the assay is performed too early, the full effect of the drug may not be observed. If performed too late, cell overgrowth in control wells can skew the results. It is advisable to perform a time-course experiment to determine the optimal endpoint.[\[16\]](#)[\[17\]](#)

Problem 2: No significant difference in cell viability between control and TNO155-treated groups.

Possible Causes & Solutions:

- **Cell Line Insensitivity:** The chosen cell line may be intrinsically resistant to TNO155. Verify the genetic background of your cell line (e.g., for NRAS mutations) and consider testing a panel of cell lines with known sensitivities.[\[6\]](#)
- **Suboptimal Drug Concentration:** The concentrations of TNO155 used may be too low. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., using 10-fold serial dilutions for an initial test) to determine the IC50 value for your specific cell line.[\[16\]](#)[\[17\]](#)
- **Drug Inactivity:** Ensure the TNO155 stock solution is properly stored and has not expired. Prepare fresh dilutions for each experiment.
- **Short Treatment Duration:** The duration of TNO155 treatment may be insufficient to induce a significant effect. Consider extending the incubation time and performing a time-course experiment.

Problem 3: Unexpected or off-target effects observed.

Possible Causes & Solutions:

- **High Drug Concentration:** Excessively high concentrations of any compound can lead to non-specific toxicity. Stick to concentrations around the determined IC50 value for your experiments. TNO155 has shown off-target effects at high concentrations on Cav1.2, VMAT, and SST3.^{[3][4]}
- **Contamination:** Microbial contamination can affect cell health and interfere with assay results. Regularly check cell cultures for contamination and practice good aseptic technique.
- **Cell Line Misidentification or Contamination:** Ensure the identity of your cell line through short tandem repeat (STR) profiling. Cross-contamination with other cell lines can lead to unexpected results.

Quantitative Data

Table 1: IC50 Values of TNO155 in Various Cancer Cell Lines

Cell Line	Cancer Type	Key Mutations	TNO155 IC50 (µM)	Reference
KYSE520	Esophageal Squamous Cell Carcinoma	-	0.100	[3][4]
PC-9	Non-Small Cell Lung Cancer	EGFR ex19del	1.56	[5]
PC-9 (EGFRT790M/C797S)	Non-Small Cell Lung Cancer	EGFR ex19del, T790M, C797S	1.38	[5]
ALK-mutant Neuroblastoma (average)	Neuroblastoma	ALK mutations	Significantly lower than ALK-wt	[6]
ALK-wildtype Neuroblastoma (average)	Neuroblastoma	ALK wild-type	Higher than ALK-mutant	[6]
CHP-212	Neuroblastoma	NRAS mutation	Insensitive	[6]
SK-N-AS	Neuroblastoma	NRAS mutation	Insensitive	[6]

Experimental Protocols & Visualizations

Protocol 1: Cell Viability (MTT) Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[15][18]

Materials:

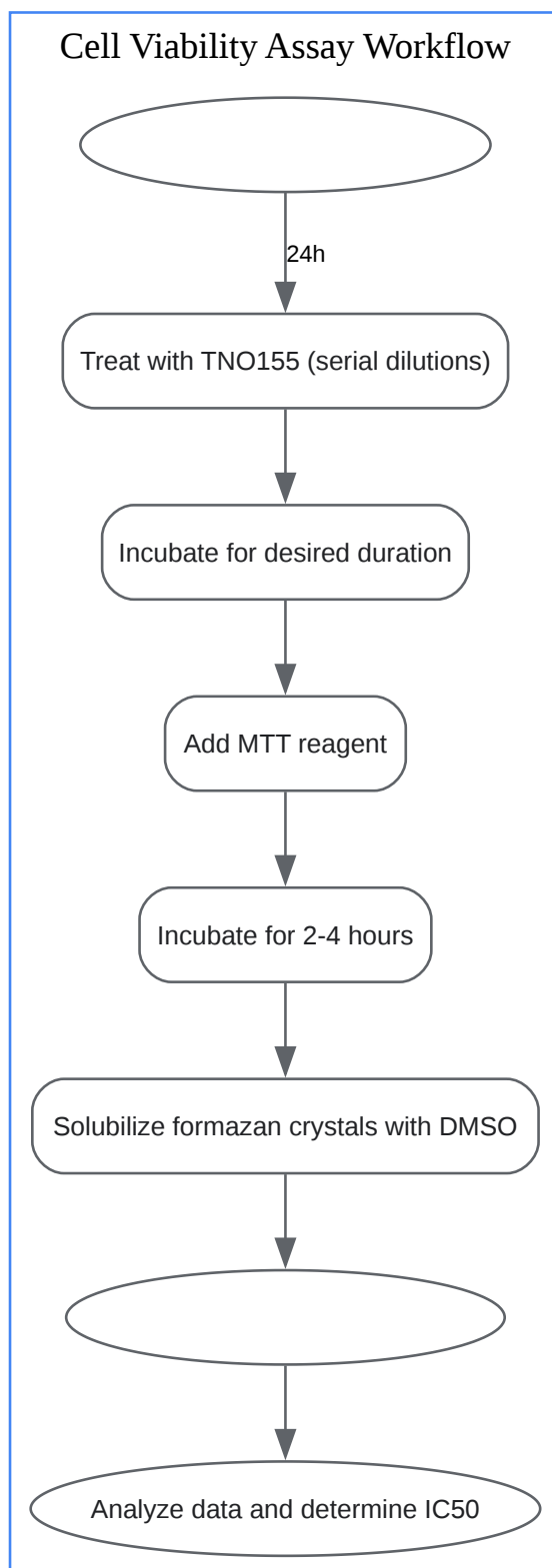
- 96-well cell culture plates
- Cancer cell line of interest
- Complete cell culture medium

- TNO155 stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Phosphate-buffered saline (PBS)
- Microplate reader

Procedure:

- Cell Seeding:
 - Trypsinize and count cells.
 - Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete medium.
 - Incubate for 24 hours to allow for cell attachment.
- Drug Treatment:
 - Prepare serial dilutions of TNO155 in complete medium. The final DMSO concentration should be consistent across all wells and typically below 0.1%.
 - Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations of TNO155. Include a vehicle control (medium with DMSO) and a blank (medium only).
 - Incubate for the desired treatment period (e.g., 72 hours).
- MTT Addition and Incubation:
 - After incubation, add 10 μ L of MTT solution to each well.

- Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
- Formazan Solubilization:
 - Carefully remove the medium from each well.
 - Add 100 μ L of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plate for 10-15 minutes to ensure complete dissolution.
- Data Acquisition:
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank wells from all other readings.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

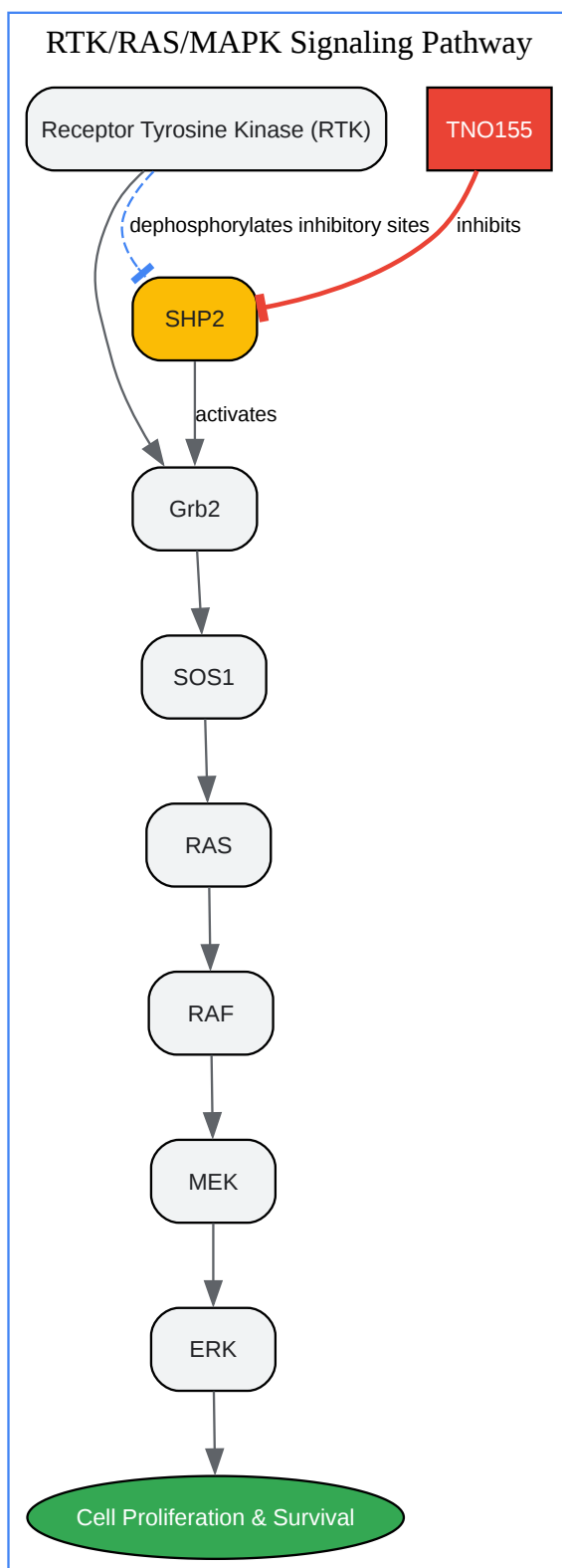


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Caption: Workflow for a typical cell viability (MTT) assay.

Signaling Pathway: TNO155 Inhibition of the RTK/RAS/MAPK Pathway

This diagram illustrates the mechanism by which TNO155 inhibits the RAS-MAPK signaling cascade.



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